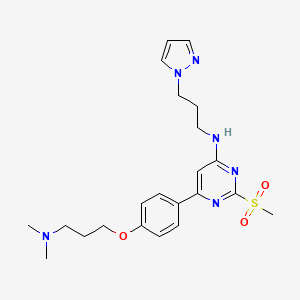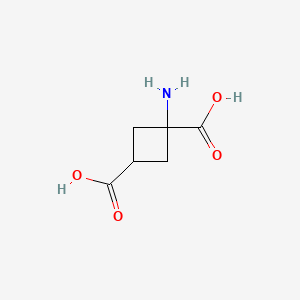
Bis(4-nitrophenyl)methyl phosphate
Descripción general
Descripción
Bis(4-nitrophenyl)methyl phosphate is an organic compound with the molecular formula C13H11N2O8P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of two nitrophenyl groups attached to a phosphate ester, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-nitrophenyl)methyl phosphate can be synthesized through the reaction of methyl phosphate with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Mixing: Methyl phosphate and 4-nitrophenol are mixed in a suitable solvent, such as dichloromethane or ethanol.
Catalysis: A catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature, usually around 60-80°C, to promote the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound[][2].
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-nitrophenyl)methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a suitable catalyst to form 4-nitrophenol and methyl phosphate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-nitrophenol and methyl phosphate.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(4-nitrophenyl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzyme assays to study phosphatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms of action.
Mecanismo De Acción
The mechanism of action of bis(4-nitrophenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity. The molecular pathways involved in these reactions are crucial for understanding the compound’s effects and applications .
Comparación Con Compuestos Similares
Bis(4-nitrophenyl)methyl phosphate can be compared with other similar compounds, such as:
Bis(4-nitrophenyl) phosphate: Similar structure but lacks the methyl group, making it less versatile in certain reactions.
4-Nitrophenyl phosphate: Contains only one nitrophenyl group, resulting in different reactivity and applications.
Methyl bis(4-nitrophenyl) phosphate: Another variant with slight structural differences, affecting its chemical properties and uses.
Conclusion
This compound is a valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it suitable for various chemical reactions and studies, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
methyl bis(4-nitrophenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGGQAHRFTLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229950 | |
| Record name | Bis(4-nitrophenyl)methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799-87-1 | |
| Record name | Bis(4-nitrophenyl)methyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl)methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[2-[[tert-butyl(methyl)amino]methyl]-6-fluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B1193834.png)

![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)


